1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine
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Overview
Description
1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine is a complex organic compound that features a pyrazole ring, a thiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine typically involves multi-step organic reactions. One common method includes the alkylation of 3,5-dimethyl-1H-pyrazole with a suitable alkyl halide to introduce the pyrazole moiety . This is followed by the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activity.
1,3-thiazole: A basic thiazole ring structure that shares some chemical properties with the target compound.
4-methylpiperidine: A piperidine derivative that can undergo similar chemical reactions.
Uniqueness
1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for a wide range of applications and interactions with various molecular targets .
Properties
IUPAC Name |
5-[(3,5-dimethylpyrazol-1-yl)methyl]-2-(4-methylpiperidin-1-yl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4S/c1-11-4-6-18(7-5-11)15-16-9-14(20-15)10-19-13(3)8-12(2)17-19/h8-9,11H,4-7,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZRGOYCEMJPFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(S2)CN3C(=CC(=N3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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